IDH1 R132H Inhibitory Potency: A Validated Biochemical IC50 of 11 nM
The compound demonstrates low nanomolar inhibition against the IDH1 R132H mutant, an oncogenic target in glioma and acute myeloid leukemia, with an IC50 of 11 nM at pH 7.5 and 2°C in a fluorescence-based biochemical assay measuring NADPH consumption [1]. This potency places it in a competitive range relative to clinical-stage mIDH1 inhibitors. For comparison, Vorasidenib (AG-881) exhibits a broader IC50 range of 0.04–22 nM across IDH1 R132 mutants, while Ivosidenib (AG-120) shows an IC50 of approximately 70 nM against IDH1 R132H in analogous assays . The 11 nM value thus represents a specific, quantitatively defined potency benchmark for this chemotype.
| Evidence Dimension | IDH1 R132H Inhibition (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Vorasidenib (AG-881): 0.04–22 nM; Ivosidenib (AG-120): ~70 nM |
| Quantified Difference | Roughly equipotent to Vorasidenib; approximately 6.4-fold more potent than Ivosidenib |
| Conditions | Fluorescence biochemical assay, pH 7.5, 2°C; IC50 values from independent studies under comparable but not identical conditions |
Why This Matters
The single-digit nanomolar potency establishes this compound as a viable chemical probe or lead-like tool compound for mIDH1 target engagement studies, enabling direct comparison with clinical benchmarks when procuring for SAR or in vitro pharmacology.
- [1] BindingDB. BDBM247568: US10112931, Example 135; US9434719, 135; US9688672, Example 135. Affinity Data: IC50 11 nM (IDH1 R132H). View Source
